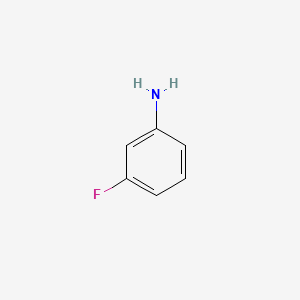

3-Fluoroaniline

Description

Properties

IUPAC Name |

3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVQQUVWFIZUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190683 | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-19-0 | |

| Record name | 3-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLL4X88AZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoroaniline (CAS 372-19-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Fluoroaniline (CAS 372-19-0), an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] A derivative of aniline, its unique properties, imparted by the fluorine atom at the meta position, make it a valuable reagent in medicinal chemistry for developing drugs with improved efficacy and potentially reduced side effects.[1]

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound, providing a comprehensive dataset for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FN | [2][3][4] |

| Molecular Weight | 111.12 g/mol | [2][4][5] |

| Appearance | Clear yellow to brown liquid | [2][6] |

| Melting Point | -2 °C to -5 °C | [2][3][7][8][9] |

| Boiling Point | 186 °C at 756 mmHg | [2][3][5] |

| Density | 1.156 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.542 - 1.545 | [2][3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [4][5] |

| Water Solubility | Insoluble to slightly soluble | [1][2][10] |

| Solubility in Organic Solvents | Soluble in ether and alcohol | |

| pKa | 3.5 (at 25 °C) | [2][6][8] |

| Vapor Pressure | No data available | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.30 | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 372-19-0 | [2][3][5] |

| EINECS Number | 206-747-0 | [2][4] |

| Beilstein Registry Number | 1305471 | |

| MDL Number | MFCD00007758 | |

| InChI Key | QZVQQUVWFIZUBQ-UHFFFAOYSA-N | [8] |

| SMILES | Nc1cccc(F)c1 | [3] |

Experimental Protocols

While specific experimental data for the determination of every property of this compound is not exhaustively published, the following are detailed, standard methodologies that can be readily applied by researchers for its characterization.

Determination of Boiling Point (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Place approximately 0.2-0.3 mL of this compound into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the tube containing the liquid.

-

Heating: The apparatus is gently and uniformly heated in a suitable heating bath (e.g., silicone oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the sample should be recorded.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

-

Instrument Calibration: Calibrate an Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. The temperature should be maintained at 20°C using a water bath.

Determination of pKa (Potentiometric Titration)

Principle: For an amine, the pKa of its conjugate acid is determined by titrating a solution of the amine with a strong acid and monitoring the pH.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standard solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the acid.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of acid added. The pKa is determined from the pH at the half-equivalence point.

Role in Chemical Synthesis

This compound serves as a key intermediate in organic synthesis. For instance, it is used in the preparation of various biologically active molecules, including radamide (B610408) analogs which act as Grp94 inhibitors and have potential as antitumor agents.[2] The following diagram illustrates a general synthetic pathway where this compound is acylated, a common step in drug development.

Caption: Acylation of this compound to form N-(3-fluorophenyl)acetamide.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][11] It may also cause respiratory irritation.[4][11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10][12] The compound is stable under recommended storage conditions.[4][10] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[10][12]

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. This compound CAS#: 372-19-0 [m.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Page loading... [guidechem.com]

- 7. aablocks.com [aablocks.com]

- 8. 372-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 372-19-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound CAS 372-19-0 [homesunshinepharma.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Basicity and Nucleophilicity of 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroaniline is a key structural motif in medicinal chemistry and drug development. Its utility is profoundly influenced by the electronic properties of the fluorine substituent, which modulates the basicity and nucleophilicity of the amino group. This technical guide provides a comprehensive analysis of these characteristics, supported by quantitative data, detailed experimental protocols, and logical visualizations to elucidate the underlying principles governing its reactivity. Understanding these properties is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships for novel therapeutic agents.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of a fluorine atom onto the aromatic ring can significantly alter the physicochemical properties of the parent aniline molecule, including its pKa, reactivity, and metabolic stability. In this compound, the fluorine atom is positioned meta to the amino group, influencing its electronic character primarily through a strong inductive effect. This guide will dissect the interplay of electronic effects and their quantifiable impact on the basicity and nucleophilicity of this compound, providing a robust framework for its application in research and development.

Basicity of this compound

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, the strongly electronegative fluorine atom exerts a significant electron-withdrawing inductive effect (-I effect), which is transmitted through the sigma bonds of the benzene (B151609) ring. This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thereby decreasing the basicity of the molecule compared to aniline.

The position of the substituent is critical; in the meta position, the resonance effect (+R effect) of the fluorine atom does not extend to the amino group, meaning the electron-withdrawing inductive effect is the dominant electronic influence on basicity.[1]

Quantitative Basicity Data

The basicity of an amine is typically expressed by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. The effect of the meta-fluoro substituent can also be quantified using the Hammett substituent constant (σ_meta), where a positive value indicates an electron-withdrawing group that decreases basicity.[2]

| Compound | pKa of Conjugate Acid | pKb | Hammett Constant (σ) |

| Aniline | 4.60[3] | 9.40 | 0.00 (by definition) |

| This compound | 3.50 [4][5][6] | 10.50 | +0.34 |

| 4-Fluoroaniline | 4.65[7] | 9.35 | -0.07 |

Note: pKb values are calculated using the formula pKb = 14 - pKa at 25°C.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the aniline and monitoring the resulting change in pH.

Materials:

-

pH meter with a calibrated glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds)

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10) for calibration

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.[8]

-

Sample Preparation: Accurately pipette a known volume of the this compound solution into a beaker. If necessary, add a co-solvent and deionized water to ensure solubility and sufficient volume for the electrode to be submerged.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle stirring. Immerse the calibrated pH electrode into the solution.

-

Initial Measurement: Record the initial pH of the this compound solution.

-

Titration: Add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[9]

Nucleophilicity of this compound

Nucleophilicity refers to the ability of the lone pair of electrons on the nitrogen atom of this compound to attack an electrophilic center. Similar to basicity, the nucleophilicity of this compound is diminished by the electron-withdrawing inductive effect of the meta-fluoro substituent. A lower electron density on the nitrogen atom results in a weaker nucleophile.

Quantitative Nucleophilicity Data

| Compound | Mayr Nucleophilicity Parameter (N) (in CH3CN) | Hammett Constant (σ_para) |

| Aniline | 12.79 | 0.00 |

| 4-Chloroaniline | 11.87 | +0.23 |

Data sourced from Mayr's Database of Reactivity Parameters. A direct value for this compound is not listed, but the trend shows that electron-withdrawing groups decrease the N value.

The rate of a nucleophilic substitution reaction is a direct measure of the nucleophilicity of the attacking species. Kinetic studies on the reactions of substituted anilines with various electrophiles consistently show that electron-withdrawing groups decrease the reaction rate.

Experimental Protocol: Kinetic Study of Nucleophilic Substitution

The nucleophilicity of this compound can be assessed by studying the kinetics of its reaction with a suitable electrophile, for example, in a nucleophilic aromatic substitution (SNA_r) reaction.

Materials:

-

UV-Vis spectrophotometer or NMR spectrometer

-

Thermostatted cell holder

-

Solutions of this compound and a suitable electrophile (e.g., 1-chloro-2,4-dinitrobenzene) of known concentrations in an appropriate solvent (e.g., acetonitrile).

-

Inert solvent (e.g., acetonitrile)

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the electrophile in the chosen solvent.

-

Kinetic Run: Equilibrate the solutions of the reactants to the desired temperature in the thermostatted cell holder of the spectrometer.

-

Reaction Initiation: Initiate the reaction by rapidly mixing the reactant solutions directly in the measurement cell (e.g., a cuvette for UV-Vis).

-

Data Acquisition: Monitor the progress of the reaction over time. In UV-Vis spectroscopy, this can be done by observing the change in absorbance at a wavelength where a product absorbs or a reactant is consumed. In NMR spectroscopy, the disappearance of a reactant peak or the appearance of a product peak can be integrated at various time points.[10]

-

Data Analysis: Under pseudo-first-order conditions (where one reactant is in large excess), the natural logarithm of the reactant concentration (or a property proportional to it, like absorbance) plotted against time will yield a straight line. The slope of this line is the pseudo-first-order rate constant. The second-order rate constant, which reflects the nucleophilicity, can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Visualizing Electronic Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Electronic effects influencing the basicity and nucleophilicity of this compound.

Caption: Experimental workflow for determining the basicity and nucleophilicity of this compound.

Conclusion

The basicity and nucleophilicity of this compound are significantly attenuated by the electron-withdrawing inductive effect of the fluorine atom at the meta position. This is quantitatively supported by its lower pKa value compared to aniline and the general trends observed in kinetic studies of related compounds. For researchers and professionals in drug development, a thorough understanding of these electronic modulations is essential for the rational design of synthetic pathways and for predicting the behavior of this compound-containing molecules in biological systems. The experimental protocols and conceptual frameworks presented herein provide a solid foundation for the effective utilization of this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. This compound CAS#: 372-19-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 372-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of nucleophilic substitution reactions of 4-(4ˊ... [degruyterbrill.com]

3-Fluoroaniline spectroscopic data interpretation (¹H NMR, ¹³C NMR, IR, MS)

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-fluoroaniline (CAS No: 372-19-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-5 | 7.036 | dddd | J(H5,F) = 6.7, J(H5,H6) = 8.2, J(H5,H4) = 8.0, J(H5,H2) = 0.4 |

| H-6 | 6.413 | dddd | J(H6,F) = 8.8, J(H6,H5) = 8.2, J(H6,H2) = 1.0, J(H6,H4) = 2.4 |

| H-4 | 6.366 | dddd | J(H4,H5) = 8.0, J(H4,H2) = 2.2, J(H4,H6) = 2.4 |

| H-2 | 6.311 | dddd | J(H2,F) = 11.0, J(H2,H4) = 2.2, J(H2,H6) = 1.0, J(H2,H5) = 0.4 |

| -NH₂ | 3.72 | s (broad) |

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ) ppm |

| C-3 | 164.0 (d, ¹JC-F = 242.0 Hz) |

| C-1 | 148.1 (d, ³JC-F = 10.0 Hz) |

| C-5 | 130.4 (d, ³JC-F = 9.0 Hz) |

| C-6 | 110.0 (d, ⁴JC-F = 2.0 Hz) |

| C-2 | 106.1 (d, ²JC-F = 21.0 Hz) |

| C-4 | 102.8 (d, ²JC-F = 25.0 Hz) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for this compound

| **Wavenumber (cm⁻¹) ** | Functional Group Assignment | Vibration Mode |

| 3440 - 3360 | N-H | Asymmetric & Symmetric Stretch |

| 1620 | N-H | Scissoring (Bending) |

| 1590, 1490 | C=C | Aromatic Ring Stretch |

| 1280 | C-N | Aromatic Amine Stretch |

| 1210 | C-F | Stretch |

| 910 - 665 | N-H | Wagging |

Table 4: Mass Spectrometry (MS) Data for this compound [4]

| m/z | Interpretation |

| 111 | Molecular Ion [M]⁺ |

| 84 | [M - HCN]⁺ |

| 58 |

Ionization Method: Electron Ionization (EI)

Detailed Spectroscopic Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows four distinct signals in the aromatic region and a broad singlet for the amine protons. The aromatic protons are split by each other and by the fluorine atom. The proton ortho to the fluorine (H-2) and the proton para to the fluorine (H-4) are shifted upfield due to the electron-donating effect of the amino group. The coupling constants provide valuable information about the relative positions of the protons and the fluorine atom.

¹³C NMR Spectrum

The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the aromatic ring. The carbon atom attached to the fluorine (C-3) shows a large coupling constant (¹JC-F), which is characteristic of a direct C-F bond. The other carbon atoms also exhibit smaller C-F coupling constants over two, three, and four bonds, which aids in their assignment.

Infrared (IR) Spectrum

The IR spectrum of this compound confirms the presence of the primary amine and the fluoro-aromatic structure. The two bands in the 3440-3360 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[5][6][7] The N-H bending vibration is observed around 1620 cm⁻¹.[5] The strong absorption at 1280 cm⁻¹ is attributed to the C-N stretching of the aromatic amine, and the band at 1210 cm⁻¹ is indicative of the C-F stretch. The characteristic aromatic C=C stretching vibrations are also present.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak at m/z 111, which corresponds to its molecular weight.[4] The fragmentation pattern provides further structural information. The loss of HCN (27 amu) to give a fragment at m/z 84 is a common fragmentation pathway for anilines.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of liquid this compound is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

Visualizations

Caption: Spectroscopic techniques and the structural information they provide for this compound.

Caption: General experimental workflow for spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its chemical structure. This guide serves as a valuable resource for the interpretation of the spectroscopic data of this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity Profile of m-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroaniline, also known as m-fluoroaniline, is a critical fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide range of fine chemicals, pharmaceuticals, and advanced materials.[1][2][3] Its chemical structure, featuring a fluorine atom at the meta-position relative to the amino group, creates a unique electronic profile that governs its reactivity.[1] The interplay between the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the amino group dictates the molecule's behavior in various chemical transformations. This guide provides a comprehensive overview of the reactivity of m-fluoroaniline, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in its effective application.

Electronic Properties and Basicity

The reactivity of m-fluoroaniline is fundamentally influenced by the electronic contributions of its two functional groups. The amino (-NH₂) group is a powerful activating group that donates electron density to the aromatic ring via resonance, particularly at the ortho and para positions.[4] Conversely, the fluorine (-F) atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) that deactivates the ring towards electrophilic attack.

The position of the fluorine atom in the meta position means its inductive effect influences the basicity of the lone pair on the nitrogen atom. This results in m-fluoroaniline being a weaker base than aniline (B41778) but slightly more basic than its ortho and para isomers, where the fluorine's effect is more pronounced.

Table 1: Physicochemical and Basicity Data of Fluoroaniline Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of conjugate acid) |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | 4.6 |

| o-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | 3.20[5] |

| m-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | 3.59 [5][6] |

| p-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | 4.65[5][7] |

Key Reactions and Reactivity Profile

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the powerful ortho-, para-directing influence of the amino group dominates the reactivity of m-fluoroaniline.[4] Despite the deactivating nature of the fluorine atom, the amino group strongly activates the positions ortho and para to it (positions 2, 4, and 6). Therefore, electrophiles will preferentially attack these sites.

Reactions of the Amino Group

The amino group is the primary site for many crucial transformations, making m-fluoroaniline a versatile synthetic intermediate.

Primary aromatic amines like m-fluoroaniline readily undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form highly useful arenediazonium salts.[8] These salts are pivotal intermediates for introducing a wide variety of functional groups onto the aromatic ring through subsequent reactions like the Sandmeyer or Schiemann reactions.[1][8]

Experimental Protocol: Diazotization of m-Fluoroaniline

-

Materials: m-Fluoroaniline, Sodium Nitrite (B80452) (NaNO₂), concentrated Hydrochloric Acid (HCl), water, ice.

-

Procedure:

-

Dissolve m-fluoroaniline (1.0 equivalent) in a mixture of concentrated HCl and water in a flask.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete. The resulting solution of the m-fluorobenzenediazonium salt is typically used immediately in the next synthetic step without isolation.[8][9]

-

m-Fluoroaniline, acting as a nucleophile, reacts with carboxylic acids or their activated derivatives (like acyl chlorides) to form amide bonds.[10] This reaction is fundamental in medicinal chemistry.[11] Due to the reduced basicity of m-fluoroaniline compared to aliphatic amines, coupling reagents such as carbodiimides (e.g., DCC, EDC) or stronger activating agents (e.g., TBTU, HATU) are often employed to facilitate the reaction.[11][12]

Experimental Protocol: Amide Coupling with a Carboxylic Acid

-

Materials: m-Fluoroaniline (1.0 eq), carboxylic acid (1.0 eq), EDC (1.1 eq), HOBt (1.1 eq), a tertiary base like Diisopropylethylamine (DIPEA, 2.0 eq), and a suitable aprotic solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent in a reaction flask under an inert atmosphere (e.g., Nitrogen).

-

Add EDC and HOBt to the solution and stir for 15-30 minutes at room temperature to form the activated ester intermediate.

-

Add m-fluoroaniline to the mixture, followed by the dropwise addition of DIPEA.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove reagents and byproducts, followed by purification of the amide product, typically via column chromatography.

-

Fluorinated anilines are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of complex triarylamines.[13][14] While m-fluoroaniline itself can be a coupling partner, its derivatives are frequently synthesized using these methods.[13][14] The reaction typically involves an aryl halide, a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol: General Palladium-Catalyzed C-N Coupling

-

Materials: Aryl bromide (1.0 eq), m-fluoroaniline (1.2 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), strong base (e.g., NaOtBu, 1.4 eq), and an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and base.

-

Evacuate and backfill the flask with the inert gas several times.

-

Add the anhydrous solvent, followed by the m-fluoroaniline.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

-

Synthesis

A common laboratory and industrial synthesis of m-fluoroaniline starts from m-chloroaniline. The process involves a Schiemann reaction to replace the amino group with fluorine, followed by an amination of the resulting m-fluorochlorobenzene.[15][16]

Experimental Protocol: Synthesis from m-Fluorochlorobenzene [15]

-

Materials: m-Fluorochlorobenzene, aqueous ammonia (B1221849), Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) catalyst, Dichloromethane (DCM).

-

Procedure:

-

Charge a high-pressure autoclave with aqueous ammonia (e.g., 28% concentration), m-fluorochlorobenzene, and the copper oxide catalyst.

-

Seal the autoclave and heat the mixture to 165-175 °C. The pressure will rise to approximately 3.5-4.0 MPa.

-

Maintain these conditions with stirring for approximately 15 hours.

-

Cool the autoclave, release the pressure, and transfer the contents.

-

Extract the product into dichloromethane. Wash the organic layer with water.

-

Dry the organic layer, remove the solvent by rotary evaporation, and purify the crude m-fluoroaniline by vacuum distillation to yield the final product. A reported yield for this process is 92%.[15]

-

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of m-fluoroaniline.

Table 2: Key Spectroscopic Data for m-Fluoroaniline

| Type | Solvent | Chemical Shifts (δ, ppm) and Couplings (J, Hz) |

| ¹H NMR | CDCl₃ | 7.04 (t, 1H, J=8.1 Hz), 6.41 (d, 1H, J=8.2 Hz), 6.37 (s, 1H), 6.31 (d, 1H, J=11.0 Hz), 3.72 (s, 2H, -NH₂)[17] |

| ¹³C NMR | DMSO-d₆ | 163.6 (d, J=239 Hz), 150.2 (d, J=12 Hz), 130.8 (d, J=10 Hz), 108.3, 104.9 (d, J=21 Hz), 101.5 (d, J=25 Hz)[18] |

Safety and Handling

m-Fluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[19] May cause methemoglobinemia.[19] It is a combustible liquid.

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22] Avoid contact with skin and eyes.[20]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[19][22] Keep the container tightly closed.[21]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[19] If inhaled, move to fresh air.[19] If swallowed, wash out the mouth with water.[19] Seek immediate medical attention in all cases of significant exposure.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diazotisation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. hepatochem.com [hepatochem.com]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 16. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 17. This compound(372-19-0) 1H NMR spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemdmart.com [chemdmart.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Fundamental Synthesis Routes for 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for obtaining 3-Fluoroaniline, a key building block in the development of pharmaceuticals and other advanced materials.[1][2] The strategic introduction of a fluorine atom at the meta-position of the aniline (B41778) ring imparts unique physicochemical properties that are highly desirable in medicinal chemistry, influencing factors such as metabolic stability, lipophilicity, and binding affinity.[1] This document details the primary synthesis routes, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three fundamental routes, each with distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield. The choice of a particular route will often depend on the scale of the synthesis, cost considerations, and the desired purity of the final product.

The main strategies for the synthesis of this compound are:

-

Synthesis from 3-Nitroaniline (B104315) via Diazotization and Reduction: This classic two-step approach involves the initial conversion of 3-nitroaniline to 3-fluoronitrobenzene via a Balz-Schiemann reaction, followed by the reduction of the nitro group.

-

Synthesis from 3-Nitroaniline via Reduction and Fluorination: This route first reduces 3-nitroaniline to m-phenylenediamine, which is then subjected to a fluorination reaction.

-

Synthesis from m-Chloroaniline via Halogen Exchange and Amination: This pathway involves a Schiemann-type reaction to replace the chlorine atom with fluorine, followed by an amination step to introduce the amino group.

Comparative Data of Synthesis Routes

The following tables summarize the quantitative data for the key transformations in each synthesis route, allowing for a direct comparison of yields and reaction conditions.

Table 1: Synthesis from 3-Nitroaniline via Diazotization and Reduction

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Diazotization (Balz-Schiemann) | 3-Nitroaniline, NaNO₂, HBF₄ | Water/Ethanol (B145695) | 0-5 | 1-2 | 70-85 (of 3-Fluoronitrobenzene) | >98 |

| 2a | Catalytic Hydrogenation | 3-Fluoronitrobenzene, H₂, Pt/C or Raney Ni | Ethanol/Methanol (B129727) | 25-80 | 2-8 | >95 | >99.5[3] |

| 2b | Metal/Acid Reduction | 3-Fluoronitrobenzene, Fe/HCl or SnCl₂/HCl | Ethanol/Water | 70-100 | 1-3 | 85-95[4] | >98 |

Table 2: Synthesis from m-Chloroaniline via Halogen Exchange and Amination

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Schiemann Reaction | m-Chloroaniline, NaNO₂, HCl, HBF₄ | Water | -10 to 0 (diazotization), 150-200 (pyrolysis) | 1 (diazotization), 1-2 (pyrolysis) | 71 (of 3-Fluorochlorobenzene) | >99 |

| 2 | Amination | 3-Fluorochlorobenzene, 28% aq. NH₃, Cu₂O | Water | 165-175 | 15 | 92 | >99.5[5] |

Detailed Experimental Protocols

Route 1: Synthesis from 3-Nitroaniline via Diazotization and Reduction

This route is a widely utilized method for the preparation of fluoroaromatic compounds.

Step 1: Synthesis of 3-Fluoronitrobenzene via Balz-Schiemann Reaction

-

Materials: 3-Nitroaniline, Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl), Fluoroboric Acid (HBF₄, 48% aqueous solution), Diethyl Ether.

-

Procedure:

-

A suspension of 3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.05 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

Fluoroboric acid (1.1 eq) is then added slowly to the solution of the diazonium salt. The resulting diazonium tetrafluoroborate (B81430) salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether, and then dried under vacuum.

-

The dry diazonium tetrafluoroborate salt is then carefully heated in an inert solvent (e.g., toluene (B28343) or decane) until the evolution of nitrogen gas ceases.

-

The reaction mixture is cooled, and the desired 3-fluoronitrobenzene is isolated by distillation under reduced pressure.

-

Step 2: Reduction of 3-Fluoronitrobenzene to this compound

Two common methods for the reduction of the nitro group are catalytic hydrogenation and metal/acid reduction.

-

Protocol 2a: Catalytic Hydrogenation

-

Materials: 3-Fluoronitrobenzene, Palladium on Carbon (10% Pd/C) or Raney Nickel, Ethanol or Methanol, Hydrogen gas.

-

Procedure:

-

3-Fluoronitrobenzene (1.0 eq) is dissolved in ethanol or methanol in a hydrogenation vessel.

-

The catalyst (typically 1-5 mol% of Pd/C or a slurry of Raney Nickel) is carefully added to the solution.

-

The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (typically 1-5 atm).

-

The mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield this compound. The product can be further purified by distillation.[3]

-

-

-

Protocol 2b: Metal-Acid Reduction (e.g., using Iron)

-

Materials: 3-Fluoronitrobenzene, Iron powder, Hydrochloric Acid (concentrated), Ethanol, Water, Sodium Bicarbonate.

-

Procedure:

-

A mixture of 3-fluoronitrobenzene (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water is heated to reflux.[6]

-

Concentrated hydrochloric acid is added dropwise to the refluxing mixture.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The hot reaction mixture is filtered through celite to remove the iron salts. The filter cake is washed with hot ethanol.

-

The combined filtrates are concentrated, and the residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

-

-

Route 2: Synthesis from m-Chloroaniline via Halogen Exchange and Amination

This route offers an alternative starting from a different halogenated aniline.

Step 1: Synthesis of 3-Fluorochlorobenzene via Schiemann Reaction

-

Materials: m-Chloroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (30% aqueous solution), Fluoroboric Acid (40% aqueous solution).

-

Procedure:

-

In a four-necked flask, add water and 30% hydrochloric acid. While stirring, slowly add m-chloroaniline. Cool the mixture to -10 to 0 °C.

-

Slowly add a 30% aqueous solution of sodium nitrite, keeping the temperature between -10 and 0 °C. Stir for 20 minutes after the addition is complete.

-

Add a 40% aqueous solution of fluoroboric acid at -10 to 0 °C. Continue stirring for 1 hour.

-

Filter the resulting precipitate and dry to obtain the diazonium fluoroborate salt.

-

Thermally decompose the salt at 150-200 °C. The resulting oil is collected and layered with water to obtain 3-fluorochlorobenzene with a purity of over 99% and a yield of 71%.[7]

-

Step 2: Amination of 3-Fluorochlorobenzene

-

Materials: 3-Fluorochlorobenzene, 28% aqueous ammonia, Copper(I) oxide (Cu₂O), Dichloromethane (B109758).

-

Procedure:

-

In a 1000ml autoclave, add 28% aqueous ammonia, 3-fluorochlorobenzene, and Cu₂O.

-

Seal the autoclave and heat to 165-175 °C. The pressure will rise to 3.5-4 MPa. Maintain these conditions for 15 hours.

-

Cool the autoclave, and add dichloromethane. Stir for 10 minutes and then let it stand for 10 minutes to separate the layers.

-

Separate the organic layer and wash it with water.

-

Recover the dichloromethane and then perform vacuum distillation to obtain this compound. This step achieves a yield of 92% with a purity of over 99.5%.[5]

-

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Conclusion

This technical guide has outlined the principal synthetic routes to this compound, providing detailed experimental protocols and comparative data to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs. The choice between the different starting materials and reaction sequences will ultimately be guided by factors such as cost, scale, and available equipment. The provided workflows and quantitative data serve as a robust foundation for the practical implementation and optimization of these important synthetic transformations.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

3-Fluoroaniline: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and emergency procedures for 3-Fluoroaniline. The following protocols and data are compiled to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2]

| Property | Value | Source |

| CAS Number | 372-19-0 | [1] |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| Appearance | Colorless to yellow to green clear liquid | [3] |

| Boiling Point | 186 °C at 756 mmHg | [4] |

| Density | 1.156 g/mL at 25 °C | [4] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.542 | [4] |

Toxicological Data

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Acute oral toxicity data is available from studies conducted on rats.

| Test | Result | Species | Source |

| LD50 Oral | 436.3 mg/kg | Rat | [1] |

Experimental Protocol Summary: Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401.[5] This method is designed to assess the adverse effects occurring shortly after oral administration of a single dose.[5]

Methodology:

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Dosage: A single dose of this compound is administered to the animals. The substance is typically dissolved in a suitable vehicle, such as corn oil, if not administered neat.[5] The volume administered is generally kept low to avoid physical distress to the animals.[5]

-

Observation: Animals are observed for a period of at least 14 days.[5] Key observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[5] Body weight is recorded weekly, and any signs of toxicity, such as tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma, are documented.[5]

-

Data Analysis: The LD50 value is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Safety and Handling Protocols

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific handling procedures should be conducted to determine the appropriate level of PPE.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles. A faceshield (8-inch minimum) is also recommended. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals should be worn. | [1] |

| Respiratory Protection | Use a NIOSH (US) or EN 14387 (EU) approved respirator with appropriate cartridges if engineering controls are insufficient. | [1] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

| Storage Condition | Requirement | Source |

| General | Store in a cool, dry, and well-ventilated place. | [2] |

| Container | Keep the container tightly closed. | [2] |

| Incompatibilities | Keep away from acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [1] |

| Ignition Sources | Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge. | [1] |

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Containment and Cleanup: Contain spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal.[1]

Experimental Protocols for Hazard Evaluation

The hazard classifications for this compound are based on data from standardized experimental protocols, such as those developed by the OECD.

Skin Irritation Test (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.

Methodology:

-

Test System: A multi-layered, differentiated model of the human epidermis is used.[6]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[6]

-

Incubation: The tissue is incubated for a defined period.

-

Viability Assessment: After exposure, the cell viability of the tissue is measured using a quantitative method, such as the MTT assay.[7] In this assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product, which is then extracted and measured spectrophotometrically.[6]

-

Classification: A substance is identified as an irritant if it causes a significant reduction in cell viability below a defined threshold.[7]

Serious Eye Damage Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause serious and potentially irreversible eye damage.

Methodology:

-

Test System: Historically, this test was performed in vivo using albino rabbits. However, a tiered testing strategy that prioritizes in vitro and ex vivo methods is now recommended.[8]

-

In Vitro/Ex Vivo Methods: These methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test or tests using reconstructed human cornea-like epithelium (RhCE), are used to predict eye corrosion and irritation.

-

Procedure (In Vitro RhCE): The test substance is applied to the surface of the RhCE tissue. After a specific exposure time, the tissue viability is determined using methods like the MTT assay. A significant decrease in viability indicates the potential for serious eye damage.

-

Classification: The substance is classified based on the severity and reversibility of the observed effects.

Logical Workflow for Safe Chemical Management

The following diagram illustrates the interconnected protocols for ensuring the safe use of this compound.

Caption: Workflow for Safe Management of this compound.

References

- 1. onesearch.neu.edu [onesearch.neu.edu]

- 2. ttuhscep.primo.exlibrisgroup.com [ttuhscep.primo.exlibrisgroup.com]

- 3. oecd.org [oecd.org]

- 4. nihs.go.jp [nihs.go.jp]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. iivs.org [iivs.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroaniline is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, processing, and storage, as well as for the development of robust manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its general stability, hazardous decomposition products, and recommended analytical procedures for detailed characterization. While specific, publicly available quantitative thermal analysis data for this compound is limited, this guide furnishes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to generate this critical data.

Introduction

This compound (CAS No. 372-19-0) is an aromatic amine that is stable under standard ambient temperatures and pressures.[1] However, exposure to high temperatures, sparks, or flames can lead to thermal decomposition.[2] The decomposition process can release hazardous substances, making a comprehensive understanding of its thermal behavior a matter of significant importance for safety and process control. This guide outlines the known thermal properties of this compound and provides standardized methodologies for its thermal analysis.

Thermal Stability Profile

Under recommended storage conditions, this compound is a stable compound.[2] It is crucial to avoid exposure to heat, flames, and sparks to prevent thermal degradation.[2] Incompatible materials that can catalyze or contribute to hazardous reactions include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2]

Hazardous Decomposition Products

In the event of a fire or exposure to high temperatures, this compound will undergo thermal decomposition, leading to the formation of hazardous products. These include:

The formation of these toxic and corrosive gases underscores the need for appropriate personal protective equipment and emergency procedures when handling this compound at elevated temperatures.

Quantitative Thermal Analysis Data

As of the compilation of this guide, specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not widely available in peer-reviewed literature. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |

| Onset Decomposition Temperature (Tonset) | Data to be determined | Inert (e.g., N₂) | 10 |

| Peak Decomposition Temperature (Tpeak) | Data to be determined | Inert (e.g., N₂) | 10 |

| Temperature at 5% Mass Loss (T5%) | Data to be determined | Inert (e.g., N₂) | 10 |

| Temperature at 50% Mass Loss (T50%) | Data to be determined | Inert (e.g., N₂) | 10 |

| Residual Mass (%) at 800°C | Data to be determined | Inert (e.g., N₂) | 10 |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |

| Melting Point (Tm) | Data to be determined | Inert (e.g., N₂) | 10 |

| Enthalpy of Fusion (ΔHf) | Data to be determined (J/g) | Inert (e.g., N₂) | 10 |

| Onset of Exothermic Decomposition | Data to be determined | Inert (e.g., N₂) | 10 |

| Peak of Exothermic Decomposition | Data to be determined | Inert (e.g., N₂) | 10 |

| Enthalpy of Decomposition (ΔHd) | Data to be determined (J/g) | Inert (e.g., N₂) | 10 |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset decomposition temperature (Tonset), the peak decomposition temperature (Tpeak) from the DTG curve, and the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the energetics of thermal decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0°C.

-

Heat the sample from 0°C to a temperature above its expected decomposition temperature (e.g., 400°C) at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak.

-

Identify the onset and peak temperatures of any exothermic decomposition events and calculate the enthalpy of decomposition (ΔHd).

-

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the thermal analysis of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Caption: Thermal Decomposition Pathway of this compound.

Conclusion

This technical guide has summarized the known thermal stability and decomposition characteristics of this compound. While it is stable under normal conditions, it poses a significant hazard upon thermal decomposition due to the release of toxic gases. The lack of publicly available quantitative TGA and DSC data highlights a critical gap in the understanding of this compound's thermal behavior. The detailed experimental protocols provided herein offer a standardized approach for researchers and drug development professionals to determine the key thermal parameters of this compound, thereby enhancing safety and enabling more robust process development.

References

Solubility Profile of 3-Fluoroaniline: A Technical Guide for Researchers

Introduction

Qualitative Solubility of 3-Fluoroaniline

Based on available literature, the solubility of this compound in a range of common organic solvents has been qualitatively assessed. The following table summarizes these findings, providing a valuable reference for solvent selection in research and development.

| Solvent Class | Solvent Name | IUPAC Name | Observed Solubility |

| Polar Protic | Ethanol (B145695) | Ethanol | Freely Soluble |

| Methanol (B129727) | Methanol | Soluble | |

| Polar Aprotic | Acetone | Propan-2-one | Freely Soluble |

| Ethers | Diethyl Ether | Ethoxyethane | Freely Soluble |

| Aqueous | Water | Water | Slightly Soluble |

Note: "Freely Soluble" indicates that the solute dissolves readily in the solvent. "Soluble" suggests good solubility, while "Slightly Soluble" implies limited dissolution.

Comparative Solubility of Analogous Compounds

To provide a broader context for the solubility of this compound, the following table presents the solubility characteristics of aniline (B41778) and its other fluoro-isomers in common organic solvents. This comparative data can aid in predicting the behavior of this compound in solvent systems where explicit data is unavailable. Aniline, for instance, is noted to be miscible with many organic solvents.[1]

| Compound | Methanol | Ethanol | Acetone | Diethyl Ether | Chloroform | Toluene | Hexane |

| Aniline | Miscible | Miscible | Miscible | Miscible | Miscible | Soluble | Soluble |

| 2-Fluoroaniline | Soluble | Highly Miscible | Highly Miscible | Highly Miscible | - | - | - |

| 4-Fluoroaniline | - | Soluble | - | Soluble | Slightly Soluble | - | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic solubility of a compound.[2][3][4][5] This protocol, followed by a suitable analytical method for quantification, provides precise and reproducible results.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent of high purity

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the undissolved solid settle. For finely dispersed solids, centrifugation at a specific speed and time can be employed to facilitate phase separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter into a clean vial.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the saturated solvent sample obtained from the shake-flask experiment.

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for aromatic amines.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.

-

Flow Rate: Typically 1 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: A fixed volume, e.g., 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

While quantitative solubility data for this compound in common organic solvents remains to be exhaustively documented, qualitative assessments indicate good solubility in polar protic and aprotic solvents like ethanol and acetone, as well as in ethers. Its solubility is limited in aqueous solutions. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided herein offer a robust framework for accurate determination. The shake-flask method, coupled with HPLC quantification, stands as a reliable approach to generating the critical solubility data necessary for advancing chemical synthesis and formulation development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocyclic Compounds from 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two important classes of fluorinated heterocyclic compounds, 7-fluoroquinolines and 6-fluorobenzimidazoles, using 3-fluoroaniline as a key starting material. The unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in medicinal chemistry and drug development.

Introduction

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, pKa, and metabolic stability, often leading to improved therapeutic efficacy. This compound is a versatile and readily available building block for the synthesis of a variety of fluorinated heterocycles.[1] This document outlines two robust synthetic routes starting from this compound to generate 7-fluoroquinolines and 6-fluorobenzimidazoles, classes of compounds with known biological activities.

Part 1: Synthesis of 7-Fluoro-4-hydroxyquinoline Derivatives via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2] This two-step process involves an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate

-

In a round-bottom flask, combine this compound (11.11 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).

-

Heat the reaction mixture at 120-130°C for 2 hours with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting crude product can be used directly in the next step or purified by recrystallization from ethanol (B145695).

Step 2: Thermal Cyclization to Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the crude diethyl 2-(((3-fluorophenyl)amino)methylene)malonate from the previous step to a high-boiling point solvent such as diphenyl ether (100 mL) in a suitable reaction vessel equipped with a reflux condenser.

-

Heat the mixture to 250-260°C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The product will precipitate out of the hot solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with hexane (B92381) to facilitate further precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Quantitative Data

| Starting Material | Reagent | Product | Reaction Conditions | Yield |

| This compound | Diethyl ethoxymethylenemalonate | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Step 1: 120-130°C, 2h; Step 2: 250-260°C, 30-60 min in diphenyl ether | >85% |

Note: Yields can vary based on the purity of reactants and precise reaction conditions. The provided yield is based on analogous reactions.

Experimental Workflow

Caption: Gould-Jacobs reaction workflow for 7-fluoro-4-hydroxyquinoline synthesis.

Part 2: Synthesis of 6-Fluorobenzimidazole Derivatives

The synthesis of 6-fluorobenzimidazoles from this compound requires a two-stage process. First, this compound is converted to 3-fluoro-1,2-diaminobenzene. This intermediate is then condensed with an appropriate aldehyde or carboxylic acid in a Phillips-Ladenburg type reaction to form the benzimidazole (B57391) ring.

Experimental Protocol: Synthesis of 6-Fluoro-2-substituted-1H-benzimidazole

Step 1: Synthesis of 4-Fluoro-2-nitroaniline (B1293508)

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (11.11 g, 0.1 mol) in acetic anhydride (B1165640) (60 mL) and glacial acetic acid (20 mL) at 0°C. This forms the N-acetylated intermediate in situ.

-

Slowly add a nitrating mixture of 65% nitric acid (11 mL) and 95% sulfuric acid (1 mL) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

-